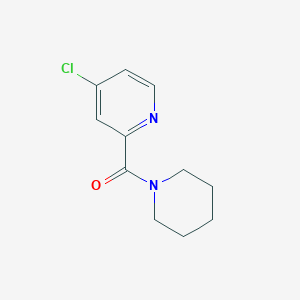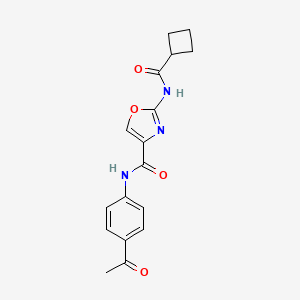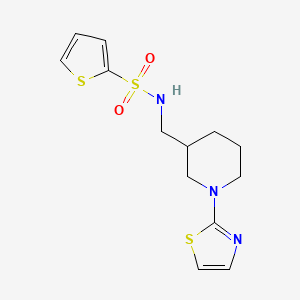
4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) Complexes with Pyrazolylpyrimidine Ligand
The study presented in the first paper explores the synthesis of a new bidentate chelating pyrazolylpyrimidine ligand, which is then used to obtain copper(II) complexes through reaction with CuCl2. The ligand , while not identical, shares structural similarities with 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine, particularly in the presence of a piperidine group and a pyridine moiety. The paper details the formation of two different copper(II) complexes depending on the molar ratio of copper to ligand. The crystal structures of these complexes reveal various non-covalent interactions, such as C-H···N and π-π stacking, which contribute to the formation of one- and two-dimensional networks within the crystal lattice .
Synthesis of a Lafutidine Intermediate
The second paper describes the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the production of lafutidine, a histamine H2-receptor antagonist. This compound is structurally related to this compound, differing by the presence of a methyl group instead of a carbonyl. The synthesis involves chlorination of 2-amino-4-methylpyridine, followed by condensation with piperidine. The overall yield of the process is reported to be about 62%, indicating a relatively efficient synthesis pathway .
Hydrogen-Bonded Structures with Chloranilic Acid
The third paper investigates the hydrogen-bonded structures formed between chloranilic acid and derivatives of pyrrolidin-2-one and piperidin-2-one. Although the compounds studied are not directly related to this compound, they provide insight into the potential hydrogen bonding capabilities of compounds containing piperidine and related heterocycles. The study reveals that O-H...O hydrogen bonds serve as the primary intermolecular interaction within the crystal structures, with N-H...O hydrogen bonds also playing a significant role in the formation of multi-dimensional networks .
Synthesis of a Crizotinib Intermediate
The fourth paper outlines a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, an anticancer drug. The process includes a nucleophilic aromatic substitution, hydrogenation, and iodination steps. While the target molecule is not this compound, the methods described could potentially be adapted for the synthesis of related compounds, including those with chloro and piperidinyl substituents on a pyridine ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine and its derivatives have been a focus of synthetic chemistry research due to their utility as intermediates in the synthesis of various compounds. For instance, a study by Li (2012) outlined the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, achieved through successive chlorination and condensation processes, demonstrating a methodological approach to manipulating this chemical structure for pharmaceutical development (Shen Li, 2012). Similarly, Fussell et al. (2012) reported on a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, highlighting the compound's significance as a key intermediate in the synthesis of Crizotinib, an anti-cancer drug, showcasing the application of chloro-pyridine derivatives in the development of therapeutic agents (Steven J. Fussell, A. Luan, P. Peach, Gemma Scotney, 2012).
Structural and Molecular Studies
The structural and electronic properties of substituted chloro-pyridines have been explored to understand their reactivity and potential pharmacological applications. Georges et al. (1989) performed crystal structure analysis on various anticonvulsant compounds, including those with chloro-pyridine structures, to elucidate the molecular basis of their activity. This research contributes to the understanding of how such compounds can be optimized for medicinal purposes (G. Georges, D. P. Vercauteren, G. Evrard, François Durant, 1989).
Pharmacological Potential
Research into the pharmacological applications of chloro-pyridine derivatives reveals their potential in developing new therapeutic agents. For example, a compound described as an Aurora kinase inhibitor by ロバート ヘンリー,ジェームズ (2006) suggests the utility of such molecules in cancer treatment, indicating how modifications to the chloro-pyridine core can lead to inhibitors of key enzymes involved in disease progression (ロバート ヘンリー,ジェームズ, 2006). Additionally, Siwek et al. (2012) investigated the cytotoxic effect of a novel compound on breast cancer cells, demonstrating the therapeutic potential of chloro-pyridine derivatives in oncology (A. Siwek, P. Stączek, M. Wujec, K. Bielawski, A. Bielawska, P. Paneth, 2012).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-4-aminopyridine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Similar precautions should be taken when handling “4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine”.
Eigenschaften
IUPAC Name |
(4-chloropyridin-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-4-5-13-10(8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYZALESVPCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)

![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)
![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)
![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)